2-Phosphonopropionic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phosphonopropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of acrylonitrile with phosphorous acid under acidic conditions. The reaction proceeds as follows:

CH2=CHCN+H3PO3→CH2=CHCH2PO3H2

Another method involves the hydrolysis of 2-phosphonopropionitrile:

CH2=CHCH2CN+H2O→CH2=CHCH2COOH+NH3

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Phosphonopropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

Substitution: The phosphonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the phosphonic acid group under acidic or basic conditions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Substituted phosphonic acid esters or amides.

Scientific Research Applications

2-Phosphonopropionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting metabolic enzymes.

Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-phosphonopropionic acid involves its ability to mimic phosphate and carboxylate groups in biological molecules. This allows it to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism, which are crucial for various cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

2-Phosphonopropionic acid can be compared with other similar compounds, such as:

2-Aminoethylphosphonic acid: Known for its role in biological systems and as a precursor to various phosphonate derivatives.

3-Phosphonopropionic acid: Similar in structure but differs in the position of the phosphonic acid group.

Phosphonoacetic acid: Used in antiviral research and has a different backbone structure.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to mimic phosphate groups makes it a valuable tool in biochemical research and industrial applications.

Biological Activity

2-Phosphonopropionic acid, also known as 2-amino-3-phosphonopropionic acid, is a phosphonate compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

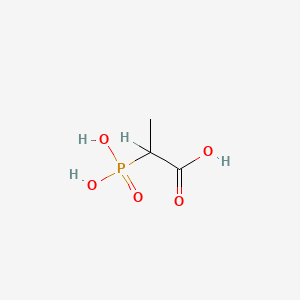

Chemical Structure and Properties

This compound is characterized by a propionic acid backbone substituted with a phosphonic acid group. This structure allows it to mimic natural phosphates, making it a valuable compound in biochemical studies. Its ability to form stable interactions with biological molecules underpins its pharmacological utility.

The biological activity of this compound primarily revolves around its role as an inhibitor of excitatory amino acid receptors, particularly those involved in the phosphoinositide signaling pathway.

- Inhibition of Excitatory Amino Acids : Research indicates that this compound selectively inhibits metabotropic glutamate receptors (mGluRs) and other excitatory amino acid receptors. In studies involving rat brain slices, it was shown to noncompetitively antagonize agonist-stimulated phosphoinositide hydrolysis, suggesting a significant role in modulating excitatory neurotransmission .

- Stereoselectivity : The L-enantiomer of this compound exhibits greater potency compared to its D-enantiomer, being 3-5 times more effective as an inhibitor . This stereoselectivity is crucial for developing targeted therapies that minimize side effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Applications in Research and Medicine

- Neuropharmacology : Due to its inhibitory effects on excitatory neurotransmission, this compound is being investigated for potential therapeutic applications in neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis.

- Cancer Research : Recent studies have explored its derivatives as inhibitors of protein geranylgeranylation, which is critical in cancer cell signaling pathways. For instance, specific analogs have shown promise in disrupting Rab geranylgeranyl transferase activity in cervical carcinoma cell lines .

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of various metabolic enzymes, including those involved in the metabolism of pyruvate and other dicarboxylic acids. This positions it as a valuable tool for studying metabolic pathways and developing new therapeutic agents .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective strategies against glutamate-induced excitotoxicity, this compound was administered to neonatal rats. The results indicated significant inhibition of glutamate receptor activation, suggesting potential applications in preventing neuronal damage during neurodegenerative processes .

Case Study 2: Cancer Therapeutics

A series of experiments evaluated the cytotoxic effects of various phosphonopropionate derivatives on HeLa cells. The most active compounds demonstrated inhibitory concentrations that could be leveraged for developing anticancer therapies targeting specific signaling pathways involved in cell proliferation .

Properties

IUPAC Name |

2-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRZQZCNOHHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975021 | |

| Record name | 2-Phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-41-4 | |

| Record name | 2-Phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.